molecular formula C10H8O4 B3121994 6-Methoxy-1-benzofuran-3-carboxylic acid CAS No. 29822-97-7

6-Methoxy-1-benzofuran-3-carboxylic acid

Cat. No. B3121994
CAS RN: 29822-97-7
M. Wt: 192.17 g/mol
InChI Key: HTAWVHCIBYVPFY-UHFFFAOYSA-N
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Description

6-Methoxy-1-benzofuran-3-carboxylic acid is an organic compound . It belongs to the class of aromatic carboxylic acids and is characterized by a benzene ring fused with a furan ring, with a carboxylic acid group attached .


Synthesis Analysis

6-Methoxy-2-methylbenzofuran-3-carboxylic acid can be synthesized through several methods, including the Peterson reaction, which involves the reaction of 3-methyl-2-benzofuranone with diazomethane. Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular formula of this compound is C10H8O4 . The InChI code is 1S/C10H8O4/c1-13-6-2-3-7-8(10(11)12)5-14-9(7)4-6/h2-5H,1H3,(H,11,12) .


Chemical Reactions Analysis

The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups . It undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .


Physical And Chemical Properties Analysis

6-Methoxy-2-methylbenzofuran-3-carboxylic acid is a white crystalline solid that is insoluble in water but soluble in organic solvents such as methanol, ethanol, and chloroform. It has a melting point of 162-165 °C.

Scientific Research Applications

Synthesis and Characterization

  • Benzofuran derivatives, including those related to 6-Methoxy-1-benzofuran-3-carboxylic acid, have been synthesized and characterized, showing potential anti-HIV activities. These compounds were synthesized through reactions between ethyl 3-(bromomethyl)-6-methoxy-1-benzofuran-2-carboxylate and various amines or amino acid ethyl esters, leading to new benzofuran derivatives with evaluated in vitro anti-HIV activities (Mubarak et al., 2007).
  • Novel heterocyclic compounds have been synthesized from 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride, demonstrating the versatility of this core structure in generating a variety of polycyclic heteroaromatic compounds (Patankar et al., 2008).

Biological Activities

  • Halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were prepared and showed antimicrobial activity against a range of microorganisms, highlighting the potential of these compounds in antimicrobial applications (Krawiecka et al., 2012).
  • Molecular docking studies have been conducted on benzofuran-carboxylic acids derivatives, indicating their potential as inhibitors against cancer and microbial diseases. This research underscores the therapeutic potential of benzofuran derivatives in treating various diseases (Sagaama et al., 2020).

Material Science and Chemistry Applications

  • The electrochemical study of benzofuran derivatives has led to the development of novel compounds through electrochemical synthesis, showcasing the utility of these compounds in material science and organic synthesis (Moghaddam et al., 2006).
  • Structural revision and synthesis of benzofuran derivatives have provided insights into the chemical structures and potential applications of these compounds in biological and material sciences. The synthesis of novel derivatives has further expanded the scope of applications for benzofuran compounds (Noviany et al., 2020).

Safety and Hazards

Precautions must be taken when handling 6-Methoxy-1-benzofuran-3-carboxylic acid as it poses safety hazards such as skin and eye irritation, respiratory irritation, and toxicity if ingested . Proper safety protocols should be followed to minimize any risks associated with handling and exposure to the substance .

Future Directions

Future directions for research on 6-Methoxy-1-benzofuran-3-carboxylic acid include investigating its potential use in drug delivery systems, developing new analytical methods for its detection and quantification, and understanding the mechanism of its biological activities. Seeking effective and low-toxic antifungal drugs has also become a focus of current research .

properties

IUPAC Name

6-methoxy-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-6-2-3-7-8(10(11)12)5-14-9(7)4-6/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAWVHCIBYVPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29822-97-7
Record name 6-methoxy-1-benzofuran-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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